1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene 1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13555846
InChI: InChI=1S/C13H9F3S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
SMILES: C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F
Molecular Formula: C13H9F3S
Molecular Weight: 254.27 g/mol

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13555846

Molecular Formula: C13H9F3S

Molecular Weight: 254.27 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9F3S
Molecular Weight 254.27 g/mol
IUPAC Name 2,4-difluoro-1-[(3-fluorophenyl)sulfanylmethyl]benzene
Standard InChI InChI=1S/C13H9F3S/c14-10-2-1-3-12(6-10)17-8-9-4-5-11(15)7-13(9)16/h1-7H,8H2
Standard InChI Key PTCRSXWZYUHOKX-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F
Canonical SMILES C1=CC(=CC(=C1)SCC2=C(C=C(C=C2)F)F)F

Introduction

1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a chemical compound that belongs to the class of sulfanylmethylbenzenes. It is characterized by its molecular formula, C13_{13}H9_{9}F3_{3}S, and its structure includes a benzene ring with difluorination at positions 1 and 3, a sulfanylmethyl group at position 4, and a 3-fluorophenyl group attached to the sulfur atom. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds.

Synthesis and Preparation

The synthesis of 1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzene would likely involve a multi-step process, starting with the preparation of the difluorobenzene backbone, followed by the introduction of the sulfanylmethyl group, and finally the attachment of the 3-fluorophenyl group. This process might involve reactions such as nucleophilic substitution or cross-coupling reactions.

Comparison with Similar Compounds

Similar compounds, such as 1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene and 1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene, have been studied for their chemical properties and potential applications. These compounds share similar molecular weights and structures but differ in the substituents on the phenyl ring attached to the sulfur atom.

CompoundMolecular WeightSubstituents on Phenyl Ring
1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene288.72 g/mol3-Chloro, 4-fluoro
1,3-Difluoro-4-[(3-chloro-5-fluorophenyl)sulfanylmethyl]benzene288.72 g/mol3-Chloro, 5-fluoro
1,3-Difluoro-4-[(3-fluorophenyl)sulfanylmethyl]benzeneApproximately 270 g/mol3-Fluoro

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator